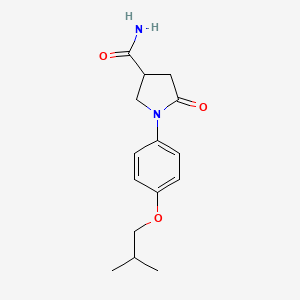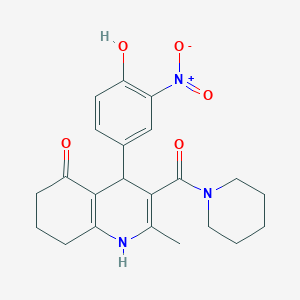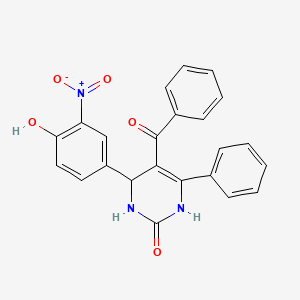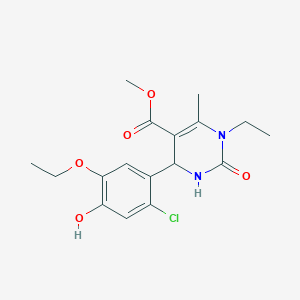![molecular formula C19H20BrN3O4S B4072377 N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4072377.png)
N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Vue d'ensemble
Description
N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BPPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPG is a glycine transporter type 1 (GlyT1) inhibitor, which means it can modulate the activity of glycine, an important neurotransmitter in the central nervous system. In
Mécanisme D'action
N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide works by inhibiting the reuptake of glycine by GlyT1, which results in increased glycine levels in the synaptic cleft. This, in turn, enhances the activity of glycine receptors and modulates the activity of NMDA receptors, leading to improved cognitive function and pain relief.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease by enhancing the activity of glycine receptors. N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has also been shown to modulate the activity of NMDA receptors, leading to pain relief. However, further research is needed to fully understand the biochemical and physiological effects of N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity for GlyT1, which allows for precise modulation of glycine activity. However, N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has limited solubility in water, which can make it difficult to administer in some experiments. Additionally, N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One area of interest is the development of more potent and selective GlyT1 inhibitors, which could have greater therapeutic potential. Another area of interest is the exploration of N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide as a potential treatment for other neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, as well as its potential side effects and limitations.
Applications De Recherche Scientifique
N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been studied extensively in the field of neuroscience due to its ability to modulate the activity of glycine, an important neurotransmitter in the central nervous system. Glycine plays a crucial role in the regulation of various physiological processes, including neuronal excitability, synaptic plasticity, and neurotransmitter release. N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to enhance the activity of glycine receptors and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. N-allyl-2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has also been studied as a potential treatment for pain, as it can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the transmission of pain signals.
Propriétés
IUPAC Name |
2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c1-3-12-21-19(25)16-6-4-5-7-17(16)22-18(24)13-23(28(2,26)27)15-10-8-14(20)9-11-15/h3-11H,1,12-13H2,2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUKCPQJGSKPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B4072303.png)
![1'-methylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4072323.png)
![(4-{[(4-sec-butylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4072325.png)
![N-ethyl-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4072336.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[2-(2-pyrazinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4072348.png)
![2-[(2-aminoethyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4072351.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4072353.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4072363.png)
![N-[4-(acetylamino)phenyl]-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B4072369.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(2-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B4072383.png)

